molecular formula C11H11NO2 B2585391 Methyl 4-methyl-1H-indole-6-carboxylate CAS No. 928772-65-0

Methyl 4-methyl-1H-indole-6-carboxylate

Cat. No.: B2585391
CAS No.: 928772-65-0
M. Wt: 189.214
InChI Key: LFYFHEUJQWRINP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of an indole ring fused with a carboxylate group. The methyl group is attached to the nitrogen atom of the indole ring. The 3D representation of the structure can be visualized using tools like the NIST Chemistry WebBook .


Physical and Chemical Properties Analysis

  • Melting Point : The compound melts in the range of 76-80°C .

Scientific Research Applications

Fluorescent and Infrared Probes

Methyl 4-methyl-1H-indole-6-carboxylate has shown promise as a fluorescent probe for studying protein local structure and dynamics due to its emission around 450 nm with a fairly long fluorescence lifetime. Furthermore, it can serve as an infrared (IR) probe to sense local hydration environments, making it a valuable tool in the field of chemical physics. The carbonyl stretching mode of this compound has been studied using Fourier-transform infrared spectroscopy, suggesting its utility as a site-specific IR probe for electric and local environments (Liu et al., 2020). Similar studies have employed ester-derivatized indoles, including this compound, as spectroscopic probes to investigate local protein environments through various spectroscopic techniques, highlighting their potential as fluorescent probes (Huang et al., 2018).

Synthesis and Chemical Reactions

The synthesis of N-substituted derivatives of this compound through Ullmann-type intramolecular arylamination has been reported, showcasing the compound's versatility in forming various N-alkylated and N-arylated derivatives under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008). Additionally, regioselective dibromination of methyl indole-3-carboxylate and its application in synthesizing 5,6-dibromoindoles demonstrate the compound's utility in organic synthesis and the development of novel chemical entities (Parsons et al., 2011).

Antimicrobial and Anticancer Activities

Research has explored the synthesis of novel methyl indole-3-carboxylate derivatives with inhibitory activities against Escherichia coli and Staphylococcus aureus, indicating their potential in developing new antimicrobial agents (Xing-l, 2014). Furthermore, some methyl indole-3-carboxylate derivatives have been synthesized and characterized for their antiproliferative activity against cancer cell lines, highlighting their potential as antitumor agents (Niemyjska et al., 2012).

Properties

IUPAC Name

methyl 4-methyl-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8(11(13)14-2)6-10-9(7)3-4-12-10/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYFHEUJQWRINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4,5-dimethyl-3-nitrobenzoic acid (Helv. Chim. Acta 1980, 37, 385; 2.50 g, 12.8 mmol) and N,N-dimethylformamide dimethyl acetal (3.66 g, 30.7 mmol) in N,N-dimethylformamide (25 mL) was heated at 140° C. for 4 h, then volatile material was removed by distillation. The residue was taken up in tetrahydrofuran (10 mL) and methanol (10 mL), then Raney nickel (aqueous suspension, 1 mL) and hydrazine hydrate (1.85 g, 57.6 mmol) were added over 30 min in three portions at 50° C., and the reaction was kept at 50° C. for another 90 min. The reaction mixture was filtered through diatomaceous earth, the filtrate was dried (MgSO4), and evaporated. Chromatography (SiO2, heptane-ethyl acetate 2:1) produced 4-methyl-1H-indole-6-carboxylic acid methyl ester (1.68 g, 69%). White solid, MS (ISP): m/e 190.3 (M+H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two

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